molecular formula C10H14N2O3S2 B14811072 N-(5-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanesulfonamide

N-(5-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanesulfonamide

Cat. No.: B14811072
M. Wt: 274.4 g/mol
InChI Key: DUIUZKDEBLZGFK-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanesulfonamide is an organic compound with the molecular formula C10H14N2O3S2 and a molecular weight of 274.364 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanesulfonamide involves multiple steps, including nucleophilic substitution and amidation reactions. The specific synthetic route and reaction conditions can vary, but typically involve the use of reagents such as cyclopropyl alcohol, methylthiol, and methanesulfonyl chloride . The reaction conditions often require controlled temperatures and the use of solvents like toluene or ethyl acetate.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.

Scientific Research Applications

N-(5-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to various biological effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with sulfonamide groups, such as:

Uniqueness

N-(5-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy and methylthio groups, which confer specific chemical properties and reactivity. These structural features may enhance its biological activity and make it a valuable compound for research and development.

Properties

Molecular Formula

C10H14N2O3S2

Molecular Weight

274.4 g/mol

IUPAC Name

N-(5-cyclopropyloxy-3-methylsulfanylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C10H14N2O3S2/c1-16-9-5-8(15-7-3-4-7)6-11-10(9)12-17(2,13)14/h5-7H,3-4H2,1-2H3,(H,11,12)

InChI Key

DUIUZKDEBLZGFK-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(N=CC(=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

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